molecular formula C15H15N3O6 B5602544 5-nitro-2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid

5-nitro-2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid

Cat. No. B5602544
M. Wt: 333.30 g/mol
InChI Key: VUFGFUNPFIDARC-UHFFFAOYSA-N
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Description

5-Nitro-2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid is a complex organic compound, likely to be studied for its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

  • The synthesis of similar complex organic molecules often involves multi-step chemical reactions. For instance, the synthesis of a photoaffinity analog of 5-nitro-2-(3-phenylpropylamino)-benzoic acid was achieved through a series of reactions including nitration and functional group transformations (Branchini et al., 1991).

Molecular Structure Analysis

  • The molecular structures of related compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid have been characterized using X-ray crystallography, providing insights into the molecular geometry and electronic structure of nitrobenzoic acid derivatives (Richter et al., 2021).

Chemical Reactions and Properties

  • Compounds with nitrobenzoic acid moieties often undergo various organic reactions, including cycloaddition, electrophilic substitution, and reduction reactions. These reactions can significantly alter the chemical properties and potential applications of these compounds (Nesi et al., 1987).

Physical Properties Analysis

  • The physical properties like solubility, melting point, and crystalline structure can be inferred from similar compounds. For example, studies on benzoic acid 4-nitrobenzylidenhydrazide provide valuable information about the physical characteristics of nitrobenzoic acid derivatives (Chumakov et al., 2005).

properties

IUPAC Name

5-nitro-2-[(spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6/c19-12(16-17-13(20)11-7-15(11)4-1-5-15)9-3-2-8(18(23)24)6-10(9)14(21)22/h2-3,6,11H,1,4-5,7H2,(H,16,19)(H,17,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFGFUNPFIDARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2C(=O)NNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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